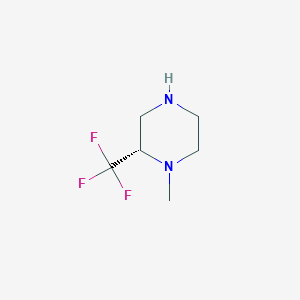

(S)-1-Methyl-2-(trifluoromethyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-1-Methyl-2-(trifluoromethyl)piperazine is a chiral piperazine derivative characterized by the presence of a trifluoromethyl group at the second position and a methyl group at the first position of the piperazine ring. Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities, making them valuable in medicinal chemistry and drug development .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methyl-2-(trifluoromethyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method involves the aza-Michael addition between protected diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of piperazine derivatives often employs batch or flow (microwave) reactors to enhance efficiency and yield. A simplified one-pot-one-step procedure from protonated piperazine without the need for protecting groups has been reported, utilizing heterogeneous catalysis by metal ions supported on commercial polymeric resins .

化学反応の分析

Types of Reactions

(S)-1-Methyl-2-(trifluoromethyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can be introduced via transition metal-mediated trifluoromethylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include triflic anhydride for triflate formation, triethylamine as a base, and propanephosphonic anhydride (T3P) for amidation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives with enhanced lipophilicity and metabolic stability .

科学的研究の応用

(S)-1-Methyl-2-(trifluoromethyl)piperazine has a wide range of scientific research applications:

作用機序

The mechanism of action of (S)-1-Methyl-2-(trifluoromethyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, in antiviral applications, the compound enhances the activities of defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), thereby activating the phenylpropanoid biosynthesis pathway to strengthen antiviral activities .

類似化合物との比較

Similar Compounds

1-(Trifluoromethyl)piperazine: Similar in structure but lacks the chiral center and methyl group.

4-(Trifluoromethyl)piperazine-1-carboxylate: Contains a carboxylate group instead of a methyl group.

Uniqueness

(S)-1-Methyl-2-(trifluoromethyl)piperazine is unique due to its chiral nature and the presence of both a trifluoromethyl and a methyl group, which contribute to its distinct chemical reactivity and biological activity.

生物活性

(S)-1-Methyl-2-(trifluoromethyl)piperazine is a chiral piperazine derivative that has garnered attention for its diverse biological activities, particularly in antiviral applications and as a building block in pharmaceutical synthesis. This article will explore its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group at the second position of the piperazine ring, contributing to its unique chemical reactivity and biological activity. Its molecular formula is C5H8F3N, with significant implications for its interaction with biological targets.

1. Antiviral Activity

Research has indicated that this compound exhibits promising antiviral properties, particularly against plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The compound enhances the activities of several defense enzymes, including:

- Superoxide Dismutase (SOD)

- Polyphenol Oxidase (PPO)

- Phenylalanine Ammonia-Lyase (PAL)

These enzymes are crucial in activating the phenylpropanoid biosynthesis pathway, which strengthens the plant's defense mechanisms against viral infections .

The antiviral mechanism of this compound involves the activation of systemic acquired resistance (SAR) in plants. By inducing the aforementioned defense enzymes, the compound enhances the plant's ability to combat viral infections. This interaction suggests potential applications in agricultural biotechnology as a natural pesticide or plant activator .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives to highlight its unique properties. Below is a comparison table summarizing key differences:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Chiral, trifluoromethyl group | Antiviral activity against TMV/CMV |

| 1-(Trifluoromethyl)piperazine | Non-chiral, lacks methyl group | Limited antiviral activity |

| 4-(Trifluoromethyl)piperazine-1-carboxylate | Contains carboxylate instead of methyl group | Varying biological activities |

Study 1: Antiviral Efficacy Against TMV

In a study evaluating various trifluoromethyl-substituted piperazines, this compound demonstrated an EC50 value of 18.4 μg/mL against TMV, indicating strong antiviral activity compared to other tested compounds .

Study 2: Enzyme Activity Enhancement

Another significant finding was that treatment with this compound resulted in increased SOD activity by up to 87% in infected plants. This enhancement was correlated with improved resistance to viral infections, showcasing the compound's potential as a biopesticide .

特性

IUPAC Name |

(2S)-1-methyl-2-(trifluoromethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2/c1-11-3-2-10-4-5(11)6(7,8)9/h5,10H,2-4H2,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDMQCDCHLUNHO-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCNC[C@H]1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。